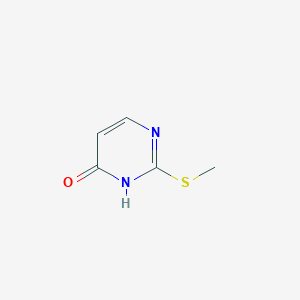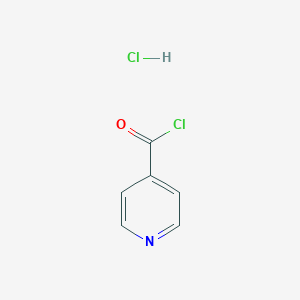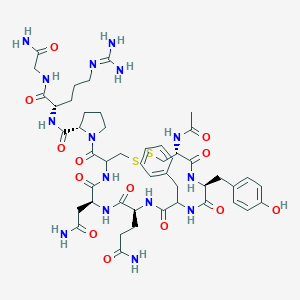
Vasopressin, N-acetyl-arg(8)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vasopressin, N-acetyl-arg(8)- (also known as AVP or arginine vasopressin) is a peptide hormone that plays a crucial role in regulating water balance and blood pressure in the body. It is synthesized and secreted by the hypothalamus and released into the bloodstream by the posterior pituitary gland. Vasopressin binds to specific receptors in the kidneys, blood vessels, and brain to exert its effects.
Applications De Recherche Scientifique
Vasopressin, N-acetyl-arg(8)- has been extensively studied for its role in regulating water balance and blood pressure. It has also been implicated in a variety of physiological processes, including social behavior, stress response, and memory formation. Vasopressin has been used in scientific research to investigate these processes and to develop new treatments for related disorders.
Mécanisme D'action
Vasopressin exerts its effects by binding to specific receptors in the kidneys, blood vessels, and brain. The two main types of vasopressin receptors are V1a and V2. V1a receptors are located in the smooth muscle of blood vessels and play a role in vasoconstriction and blood pressure regulation. V2 receptors are located in the kidneys and regulate water reabsorption. Vasopressin also binds to receptors in the brain, where it affects social behavior and stress response.
Effets Biochimiques Et Physiologiques
Vasopressin, N-acetyl-arg(8)- has several biochemical and physiological effects. It regulates water balance by promoting water reabsorption in the kidneys, and it also plays a role in vasoconstriction and blood pressure regulation. In the brain, vasopressin affects social behavior, stress response, and memory formation. Vasopressin has also been implicated in several pathological conditions, including diabetes insipidus, hypertension, and social anxiety disorder.
Avantages Et Limitations Des Expériences En Laboratoire
Vasopressin, N-acetyl-arg(8)- has several advantages for lab experiments. It is a well-characterized peptide hormone that is readily available for research purposes. It has also been extensively studied in animal models, making it a useful tool for investigating physiological processes. However, vasopressin can be difficult to work with due to its short half-life and rapid degradation in the bloodstream. It also has limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
Orientations Futures
For research on vasopressin include investigating its potential as a therapeutic target for social anxiety disorder and developing new treatments for hypertension and other related conditions.
Méthodes De Synthèse
Vasopressin, N-acetyl-arg(8)- is synthesized by the hypothalamus in the brain. The precursor molecule, pro-vasopressin, is processed and modified to produce the active hormone. The synthesis of vasopressin involves several enzymatic reactions, including cleavage of the pro-vasopressin molecule and addition of the acetyl-arginine residue at the eighth position. The final product is then stored in the posterior pituitary gland until it is released into the bloodstream.
Propriétés
Numéro CAS |
120302-31-0 |
|---|---|
Nom du produit |
Vasopressin, N-acetyl-arg(8)- |
Formule moléculaire |
C48H67N15O13S2 |
Poids moléculaire |
1126.3 g/mol |
Nom IUPAC |
(2S)-1-[(7S,10S,16S,19R)-19-acetamido-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C48H67N15O13S2/c1-25(64)56-34-23-77-78-24-35(47(76)63-18-6-10-36(63)46(75)58-29(9-5-17-54-48(52)53)40(69)55-22-39(51)68)62-44(73)33(21-38(50)67)61-41(70)30(15-16-37(49)66)57-42(71)31(19-26-7-3-2-4-8-26)59-43(72)32(60-45(34)74)20-27-11-13-28(65)14-12-27/h2-4,7-8,11-14,29-36,65H,5-6,9-10,15-24H2,1H3,(H2,49,66)(H2,50,67)(H2,51,68)(H,55,69)(H,56,64)(H,57,71)(H,58,75)(H,59,72)(H,60,74)(H,61,70)(H,62,73)(H4,52,53,54)/t29-,30-,31?,32-,33-,34-,35?,36-/m0/s1 |
Clé InChI |
HFEVAZKLQJGCLX-AVFUFFRRSA-N |
SMILES isomérique |
CC(=O)N[C@H]1CSSCC(NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)C(NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES |
CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES canonique |
CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Séquence |
CYFQNCPRG |
Synonymes |
N(alpha)-acetyl-argipressin N-acetyl-8-Arg-vasopressin vasopressin, N-acetyl-Arg(8)- vasopressin, N-acetyl-arginine(8)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



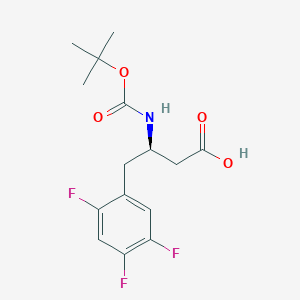
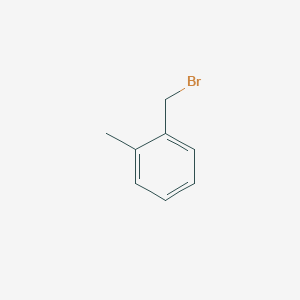
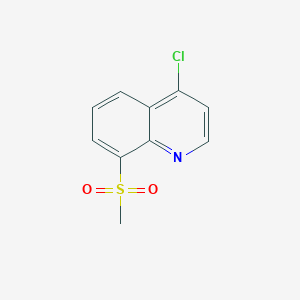
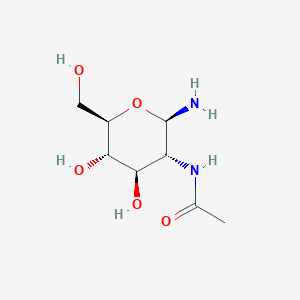
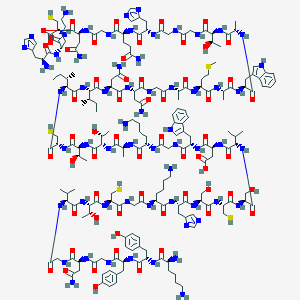
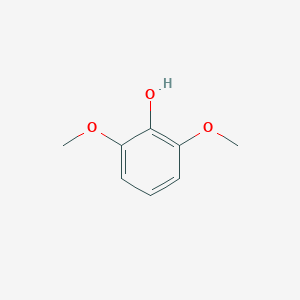
![4-[2-(Dimethylamino)ethoxy]benzophenone](/img/structure/B48160.png)
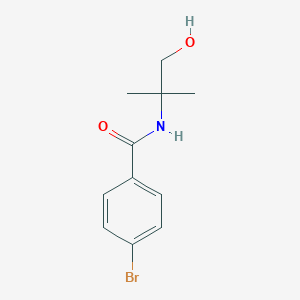
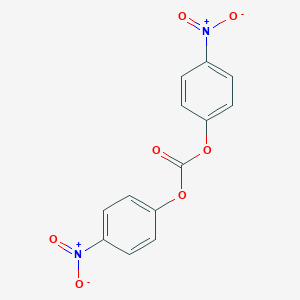
![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)
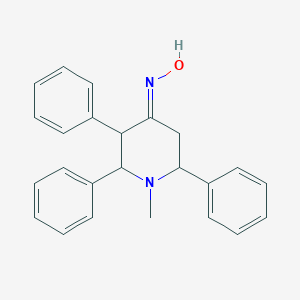
![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)
